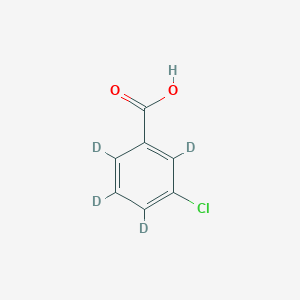

3-Chlorobenzoic-D4 acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C7H5ClO2 |

|---|---|

Molekulargewicht |

160.59 g/mol |

IUPAC-Name |

3-chloro-2,4,5,6-tetradeuteriobenzoic acid |

InChI |

InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D |

InChI-Schlüssel |

LULAYUGMBFYYEX-RHQRLBAQSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)[2H])C(=O)O)[2H] |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chlorobenzoic-D4 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3-Chlorobenzoic-D4 acid, a deuterated stable isotope-labeled internal standard crucial for quantitative analytical studies. This document details its physicochemical properties, alongside those of its non-labeled counterpart, 3-Chlorobenzoic acid, for comparative analysis. Furthermore, it outlines detailed experimental protocols for the determination of these key characteristics and presents a logical framework for understanding the relationships between its properties.

Core Chemical and Physical Properties

The incorporation of four deuterium atoms into the benzene ring of 3-Chlorobenzoic acid results in a molecule with a higher molecular weight, a property leveraged in mass spectrometry-based analytical methods. While its chemical reactivity is nearly identical to the unlabeled form, this isotopic substitution provides a distinct mass spectrometric signature, enabling its use as an internal standard for accurate quantification of 3-Chlorobenzoic acid in complex matrices.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its non-deuterated analog.

Table 1: General and Physical Properties

| Property | This compound | 3-Chlorobenzoic Acid |

| Molecular Formula | C₇D₄HClO₂[1] | C₇H₅ClO₂[2][3][4] |

| Molecular Weight | 160.59 g/mol [1] | 156.57 g/mol |

| Appearance | White to off-white crystalline solid/powder | White to off-white crystalline solid/powder |

| Melting Point | Not explicitly stated for D4, but expected to be similar to the unlabeled compound. | 153 - 159 °C |

| Boiling Point | Not available | 275 °C |

| Solubility | Stable if stored under recommended conditions. Expected to have similar solubility to the unlabeled compound. | Sparingly soluble in water (0.45 g/L). More soluble in polar organic solvents like ethanol, acetone, and dimethylformamide. |

| pKa | Not explicitly stated for D4, but expected to be very similar to the unlabeled compound. | ~3.8 (implied, as it is a carboxylic acid) |

Table 2: Identification and Isotopic Information

| Identifier | This compound | 3-Chlorobenzoic Acid |

| CAS Number | 2098655-72-0 | 535-80-8 |

| Isotopic Enrichment | ≥98 atom % D | Not Applicable |

| Synonyms | 3-chloro-2,4,5,6-tetradeuteriobenzoic acid, m-Chlorobenzoic Acid-d4 | m-Chlorobenzoic acid |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are presented below. These protocols are based on standard laboratory procedures for organic compounds.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) general chapter <741>.

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus with a calibrated thermometer or temperature probe.

-

Capillary tubes (sealed at one end).

-

Mortar and pestle.

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the sample is compacted into the sealed end by tapping the tube. The sample height in the capillary should be 2-4 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating Rate: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting range is the interval between these two temperatures.

Water Solubility Determination (Flask Method)

This protocol is based on the OECD Guideline 105 for testing of chemicals.

Objective: To determine the saturation concentration of this compound in water at a specific temperature.

Apparatus:

-

Erlenmeyer flasks with stoppers.

-

Constant temperature water bath or incubator.

-

Analytical balance.

-

Magnetic stirrer and stir bars.

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm).

-

A suitable analytical instrument for quantification (e.g., HPLC-UV or LC-MS).

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in an Erlenmeyer flask.

-

Equilibration: The flask is sealed and placed in a constant temperature bath (e.g., 25 °C). The mixture is stirred for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The stirring is stopped, and the mixture is allowed to stand at the same temperature to allow the undissolved solid to settle.

-

Sampling and Filtration: An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS.

pKa Determination (Potentiometric Titration)

This protocol is based on standard methods for determining the acid dissociation constant.

Objective: To determine the pKa of the carboxylic acid group of this compound.

Apparatus:

-

pH meter with a combination pH electrode, calibrated with standard buffers.

-

Burette.

-

Beaker.

-

Magnetic stirrer and stir bar.

-

Standardized solution of a strong base (e.g., 0.1 M NaOH).

Procedure:

-

Sample Preparation: A known amount of this compound is accurately weighed and dissolved in a known volume of deionized water (or a water-cosolvent mixture if solubility is low).

-

Titration Setup: The beaker containing the acid solution and a magnetic stir bar is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.

-

Titration: The standardized NaOH solution is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Signaling Pathways and Logical Relationships

As a deuterated internal standard, this compound is not expected to be involved in biological signaling pathways. Its primary role is in analytical chemistry. The following diagram illustrates the logical relationship between its key properties and its application.

Caption: Logical flow from identity to application of this compound.

This guide serves as a foundational resource for researchers and professionals working with this compound. The provided data and protocols are intended to support the accurate and effective use of this important analytical standard in drug development and scientific research.

References

3-Chlorobenzoic-D4 acid molecular weight and formula

An In-Depth Technical Guide to 3-Chlorobenzoic-D4 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated analog of 3-Chlorobenzoic acid. This isotopically labeled compound is a valuable tool in analytical and research settings, particularly in studies involving mass spectrometry. Its primary application is as an internal standard for the accurate quantification of 3-Chlorobenzoic acid in complex matrices. This guide details its molecular properties, synthesis, and analytical methodologies.

Core Molecular and Physical Properties

This compound is a synthetic compound where four hydrogen atoms on the phenyl ring of 3-Chlorobenzoic acid have been replaced with deuterium. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the unlabeled form in mass spectrometry, without significantly altering its chemical properties.

Data Presentation: Key Quantitative Data

The following tables summarize the essential quantitative data for this compound and its non-deuterated counterpart.

| Property | This compound | 3-Chlorobenzoic Acid |

| Molecular Formula | C₇HD₄ClO₂[1] | C₇H₅ClO₂[2] |

| Molecular Weight | 160.59 g/mol [1] | 156.57 g/mol [2] |

| CAS Number | 2098655-72-0 | 535-80-8[2] |

| Isotopic Enrichment (D) | ≥ 98 atom % | Not Applicable |

| Appearance | White to off-white powder | White solid |

| Melting Point (°C) | Not specified | 154 |

| Boiling Point (°C) | Not specified | 275 |

| Solubility in Water | Sparingly soluble | 0.45 g/L |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of chlorobenzoic acids are crucial for their effective application in research.

Synthesis of this compound

The synthesis of deuterated aromatic compounds can be achieved through various methods. A common approach for the preparation of ring-deuterated benzoic acids is the reductive dehalogenation of the corresponding polyhalogenated benzoic acids using a catalyst in the presence of a deuterium source.

General Protocol for Reductive Dehalogenation:

-

Starting Material: A suitable starting material would be a polyhalogenated 3-chlorobenzoic acid.

-

Deuterium Source: Deuterium oxide (D₂O) is commonly used as the deuterium source.

-

Catalyst: Raney alloys, such as Raney cobalt or copper-aluminum alloys, are often employed as catalysts.

-

Reaction Conditions: The reaction is typically carried out in an alkaline solution of D₂O. For example, a chlorobenzoic acid can be treated with a Raney cobalt alloy in heavy water containing an alkaline corrosive agent like NaOD at temperatures ranging from 50-100°C in a nitrogen atmosphere.

-

Workup: After the reaction is complete, the catalyst is filtered off. The deuterated benzoic acid is then precipitated by acidifying the solution with a strong acid (e.g., HCl) and can be extracted using an organic solvent like methylene chloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of chlorobenzoic acids. The following provides a general protocol for the reversed-phase HPLC analysis of 3-Chlorobenzoic acid, which can be adapted for its deuterated analog.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer (e.g., water with phosphoric acid or formic acid). For Mass Spectrometry (MS) compatibility, formic acid is preferred over phosphoric acid.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 235 nm.

-

Temperature: Ambient or controlled column temperature (e.g., 20-30°C).

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing the analyte in the mobile phase.

-

Injection: Inject the standard solutions and the sample solution into the HPLC system.

-

Analysis: Record the chromatograms and determine the retention time and peak area of the analyte. Quantify the analyte in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Application as an Internal Standard

This compound is an ideal internal standard for the quantification of 3-Chlorobenzoic acid using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Protocol for Use as an Internal Standard:

-

Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound at a known concentration.

-

Sample Spiking: Add a precise volume of the internal standard stock solution to all calibration standards and unknown samples.

-

Sample Preparation: Perform the necessary extraction and derivatization (if required for GC-MS) steps.

-

LC-MS/MS Analysis: Analyze the prepared samples. Monitor the specific mass transitions for both the analyte (3-Chlorobenzoic acid) and the internal standard (this compound).

-

Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Create a calibration curve by plotting this ratio against the concentration of the analyte in the calibration standards. Determine the concentration of the analyte in the unknown samples from this calibration curve.

Visualizations

Logical Relationship of this compound Properties

Experimental Workflow for Analysis Using an Internal Standard

References

In-Depth Technical Guide to the Synthesis of 3-Chlorobenzoic-D4 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-Chlorobenzoic-D4 acid, a deuterated analog of 3-chlorobenzoic acid. The inclusion of deuterium atoms at specific positions within the molecule makes it a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details the core synthesis strategy, presents relevant quantitative data, and provides an experimental protocol based on established chemical transformations.

Core Synthesis Strategy: Reductive Dehalogenation

The most viable and efficient pathway for the synthesis of this compound is through the reductive dehalogenation of a polyhalogenated precursor. This method offers high isotopic incorporation and good yields. The key steps involve:

-

Selection of a Suitable Precursor: The synthesis commences with a starting material where the hydrogen atoms to be replaced by deuterium are substituted with halogen atoms. For the synthesis of this compound (deuteration at positions 2, 4, 5, and 6), a suitable precursor is 3-chloro-2,4,5,6-tetrafluorobenzoic acid . This compound is commercially available, providing a convenient entry point for the synthesis.

-

Reductive Dehalogenation: The core of the synthesis is the replacement of the fluorine atoms with deuterium. This is achieved using a catalyst, typically a Raney alloy (such as Raney nickel or Raney copper-aluminum alloy), in the presence of a deuterium source. An alkaline solution of deuterium oxide (D₂O) with a deuterated base (e.g., sodium deuteroxide, NaOD) serves as the deuterium donor and reaction medium. The Raney alloy facilitates the cleavage of the carbon-fluorine bonds and their subsequent replacement with carbon-deuterium bonds.

The overall transformation is depicted in the following workflow:

Caption: General synthesis pathway for this compound.

Quantitative Data

While specific yield and purity data for the synthesis of this compound via this exact route are not extensively published, data from analogous reductive dehalogenation reactions of halogenated benzoic acids provide expected ranges.

| Parameter | Expected Value | Reference |

| Yield | 85 - 95% | Based on similar reductive dehalogenations of bromobenzoic acids.[1][2] The efficiency of dehalogenation with Raney alloys is generally high. |

| Isotopic Purity | >98% D | The use of D₂O as the solvent and deuterium source typically leads to high levels of deuterium incorporation. Mass spectrometry is used to confirm the isotopic distribution.[3] |

| Chemical Purity | >98% | Purification via recrystallization or column chromatography is generally effective in removing any non-deuterated or partially deuterated species, as well as other reaction byproducts.[4] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on the reductive dehalogenation of 3-chloro-2,4,5,6-tetrafluorobenzoic acid.

Materials:

-

3-Chloro-2,4,5,6-tetrafluorobenzoic acid

-

Raney Nickel (activated slurry in water) or Raney Copper-Aluminum alloy

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sodium metal (or Sodium deuteroxide, NaOD)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (concentrated)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Preparation of Sodium Deuteroxide (NaOD) Solution:

-

In a flask under an inert atmosphere (e.g., argon or nitrogen), carefully add small pieces of sodium metal to deuterium oxide (D₂O) cooled in an ice bath. The amount of sodium should be calculated to achieve the desired concentration of NaOD (typically a 10% w/v solution).

-

Alternative: If commercially available, directly prepare a 10% solution of NaOD in D₂O.

-

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2,4,5,6-tetrafluorobenzoic acid in the prepared 10% NaOD in D₂O solution.

-

Carefully add the activated Raney Nickel slurry (or Raney Copper-Aluminum alloy) to the solution. The molar ratio of the Raney alloy to the starting material should be optimized, but a starting point is typically a significant excess of the alloy.

-

-

Reductive Dehalogenation Reaction:

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by taking small aliquots, quenching them with H₂O, and analyzing by a suitable technique such as HPLC or TLC to observe the disappearance of the starting material. The reaction time can vary but is typically in the range of several hours to overnight.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully filter the reaction mixture to remove the Raney alloy. The filter cake should be washed with a small amount of D₂O.

-

Transfer the filtrate to a separatory funnel and acidify to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the this compound.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

-

-

Recrystallization (Optional but Recommended):

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of ethanol and water) to obtain a product of high chemical and isotopic purity.

-

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The final product, this compound, should be characterized to confirm its identity, purity, and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show a significant reduction or complete absence of signals in the aromatic region, corresponding to the deuterated positions (2, 4, 5, and 6). A singlet corresponding to the carboxylic acid proton will be present (this can be exchanged with D₂O).

-

²H NMR (Deuterium NMR): The deuterium NMR spectrum will show signals corresponding to the deuterium atoms at the 2, 4, 5, and 6 positions of the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will show changes in the splitting patterns of the deuterated carbons (C-D coupling) compared to the non-deuterated compound.

-

-

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the isotopic purity. The molecular ion peak in the mass spectrum will be shifted by +4 mass units compared to the non-deuterated 3-chlorobenzoic acid, confirming the incorporation of four deuterium atoms. Analysis of the isotopic cluster will provide the percentage of D4, D3, D2, etc., species.

This guide provides a foundational understanding of a robust synthetic pathway to this compound. Researchers are encouraged to optimize the reaction conditions for their specific laboratory setup to achieve the best possible yield and purity.

References

- 1. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]

- 2. researchgate.net [researchgate.net]

- 3. JPS6330450A - Production of deuterated benzoic acid - Google Patents [patents.google.com]

- 4. Preparation of all the possible ring-deuteriated benzoic acids by reductive dehalogenation of the corresponding halogenobenzoic acids with raney alloys in an alkaline deuterium oxide solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Solubility Profile of 3-Chlorobenzoic-D4 Acid in Methanol and Other Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chlorobenzoic-D4 acid, a deuterated analog of 3-chlorobenzoic acid. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as an internal standard in analytical methods and in the synthesis of complex molecules. This document compiles available solubility data, details experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of 3-chlorobenzoic acid in various solvents is summarized in the table below. The data indicates that the compound is sparingly soluble in water and demonstrates significantly higher solubility in polar organic solvents.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 0.45 g/L | 25 |

| Ethanol | C₂H₅OH | >99 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | >100.2 mg/mL | Not Specified |

| Acetone | C₃H₆O | Soluble | Not Specified |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Not Specified |

| Dichloromethane | CH₂Cl₂ | More soluble than in water | Not Specified |

| Ethyl acetate | C₄H₈O₂ | More soluble than in water | Not Specified |

| Benzene | C₆H₆ | Slightly soluble | Not Specified |

| Carbon Tetrachloride | CCl₄ | Slightly soluble | Not Specified |

| Petroleum Ether | - | Slightly soluble | Not Specified |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like this compound in a given solvent. This protocol is based on the equilibrium solubility method.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., methanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of the Test Substance: Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Addition of Solvent: Add a known volume of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to achieve clear separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid drawing any solid particles, the pipette tip should be kept away from the bottom of the vial. Filter the collected supernatant through a 0.22 µm syringe filter into a volumetric flask. Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a compound.

Caption: Experimental workflow for determining the solubility of this compound.

An In-depth Technical Guide to the Physical Characteristics of 3-Chlorobenzoic-D4 Acid Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 3-Chlorobenzoic-D4 acid powder. The information presented herein is intended to support research, development, and quality control activities where this isotopically labeled compound is utilized.

Core Physical and Chemical Properties

This compound is a deuterated form of 3-Chlorobenzoic acid, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic labeling is crucial for its use in various analytical applications, including as an internal standard in mass spectrometry-based studies.

| Property | Value | Source |

| Chemical Formula | C₇D₄HClO₂ | N/A |

| Molecular Weight | 160.61 g/mol | N/A |

| Appearance | White to off-white or light yellow crystalline powder | [1][2] |

| Melting Point | 153-157 °C (for non-deuterated form) | [1][3] |

| Boiling Point | 274-276 °C (for non-deuterated form) | [1] |

| Solubility in Water | 0.45 g/L (at 25 °C for non-deuterated form) | |

| Solubility in Organic Solvents | Freely soluble in ethanol and ether; soluble in acetone and dichloromethane (qualitative, for non-deuterated form) | |

| CAS Number | 1219803-68-9 | N/A |

Experimental Protocols

The following are detailed methodologies for determining the key physical characteristics of this compound powder.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound powder into a standard aluminum DSC pan.

-

Hermetically seal the pan to ensure a closed system.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature at least 20 °C below the expected melting point.

-

Ramp the temperature at a controlled rate of 10 °C/min up to a temperature at least 20 °C above the completion of the melting transition.

-

-

Data Analysis:

-

The melting point is determined as the onset temperature of the endothermic melting peak.

-

The peak temperature and the completion temperature of the transition should also be reported to define the melting range.

-

Determination of Boiling Point by Thiele Tube Method

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Sample Preparation:

-

Place a small amount (approximately 0.5-1 mL) of molten this compound into a small test tube (fusion tube). Note: This method is more suitable for the non-deuterated form due to the high boiling point and potential for decomposition.

-

Seal one end of a capillary tube using a flame.

-

Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

-

-

Apparatus Setup:

-

Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a Thiele tube filled with a high-boiling point heat transfer fluid (e.g., mineral oil or silicone oil).

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner to ensure even heat distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Boiling Point Determination:

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Determination of Aqueous Solubility by the Shake-Flask Method (OECD 105)

Objective: To determine the saturation concentration of the compound in water at a specific temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of deionized water in a flask. The excess solid should be clearly visible.

-

Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully separate the saturated aqueous phase from the excess solid by centrifugation or filtration. If filtering, use a filter material that does not adsorb the test substance.

-

-

Quantification:

-

Accurately dilute an aliquot of the clear, saturated solution.

-

Determine the concentration of this compound in the diluted solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentrations to quantify the sample.

-

-

Calculation:

-

Calculate the solubility in g/L or mg/mL by taking into account the dilution factor.

-

Visualizations

The following diagrams illustrate the logical workflows for the physical characterization of this compound powder.

References

An In-depth Technical Guide to the Storage and Stability of 3-Chlorobenzoic-D4 Acid

For Researchers, Scientists, and Drug Development Professionals

Recommended Storage Conditions

Proper storage is crucial for maintaining the chemical purity and isotopic enrichment of 3-Chlorobenzoic-D4 acid. The compound is a solid, typically a white to off-white crystalline powder.[1] The following table summarizes the recommended storage conditions based on supplier data.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Specific recommendations include +4°C or 2-8°C.[2] Some suppliers suggest storing below +30°C.[1][3] | To minimize the rate of potential degradation reactions. Refrigerated conditions are generally preferred for long-term storage of analytical standards. |

| Atmosphere | Keep container tightly closed and dry.[4] | To prevent moisture absorption, which could lead to hydrolysis or other degradation pathways. |

| Light | Protect from light. | To prevent photolytic degradation. |

| Ventilation | Store in a well-ventilated place. | To ensure a safe storage environment, especially in case of any volatile impurities or decomposition products. |

| Incompatibilities | Store away from strong oxidizing agents. | 3-Chlorobenzoic acid can react violently with strong oxidizers. |

Chemical Stability

3-Chlorobenzoic acid and its deuterated isotopologues are generally considered chemically stable under standard ambient and recommended storage conditions. The product is expected to be stable for an extended period if stored correctly. However, exposure to high temperatures, moisture, light, or incompatible materials can lead to degradation.

The primary degradation pathways for similar compounds can include decarboxylation at high temperatures, although this is reported to be insignificant for 3-chlorobenzoic acid, and reactions involving the carboxylic acid group or the aromatic ring under harsh conditions.

The following diagram illustrates the relationship between proper storage practices and the stability of the compound.

Experimental Protocol: Forced Degradation Study

While specific stability data for this compound is not publicly available, a forced degradation study can be conducted to identify potential degradation products and pathways, and to develop a stability-indicating analytical method. The following is a representative protocol.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.

Materials:

-

This compound

-

HPLC grade acetonitrile, methanol, and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

pH meter

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at an elevated temperature (e.g., 80°C) for a defined period. Dissolve the stressed solid in the solvent for analysis.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

-

The method should be capable of separating the parent compound from all potential degradation products.

-

Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

-

The following diagram illustrates a general workflow for such a stability study.

References

Microbial Degradation of 3-Chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobenzoic acid (3-CBA) is a persistent environmental pollutant originating from industrial processes and the degradation of polychlorinated biphenyls (PCBs). Its effective removal is a significant challenge in bioremediation. This technical guide provides a comprehensive overview of the microbial degradation of 3-CBA, detailing the diverse metabolic pathways, key enzymatic players, and the microorganisms capable of its catabolism. This document synthesizes current research to offer detailed experimental protocols, quantitative degradation data, and visual representations of the core biochemical processes, serving as a vital resource for professionals in environmental science and drug development.

Introduction

3-Chlorobenzoic acid is a chlorinated aromatic compound that poses environmental concerns due to its toxicity and persistence. Microbial degradation represents a cost-effective and environmentally sound approach to detoxify 3-CBA-contaminated sites. A variety of microorganisms, primarily bacteria, have been shown to utilize 3-CBA as a sole source of carbon and energy, mineralizing it into central metabolic intermediates. Understanding the intricate biochemical and genetic basis of these degradative processes is crucial for the development of effective bioremediation strategies.

This guide delves into the aerobic and anaerobic pathways of 3-CBA degradation, highlighting the enzymatic reactions and microbial genera involved. It also provides practical experimental methodologies for the isolation of 3-CBA degrading bacteria, enzyme activity assays, and analytical techniques for monitoring the degradation process.

Microbial Degradation Pathways

The microbial breakdown of 3-chlorobenzoic acid proceeds through several distinct metabolic routes, which can be broadly categorized into aerobic and anaerobic pathways.

Aerobic Degradation Pathways

Under aerobic conditions, the initial step in 3-CBA degradation typically involves the dihydroxylation of the aromatic ring by dioxygenase enzymes. The resulting chlorinated catechols are then channeled into different cleavage pathways.

This is the most common route for 3-CBA degradation.[1][2] The pathway is initiated by a dioxygenase that converts 3-CBA to a chlorocatechol, which then undergoes ortho-ring cleavage. Key intermediates in this pathway include chloro-cis,cis-muconate and maleylacetate.[1][2] Several bacterial genera, including Pseudomonas, Caballeronia, Paraburkholderia, and Cupriavidus, have been shown to utilize this pathway.[1] The genetic basis for this pathway often involves the cbe and tfd gene clusters.

Some bacteria, such as certain Alcaligenes species, degrade 3-CBA via protocatechuate. In this pathway, 3-CBA is first converted to 4-hydroxybenzoate, which is then hydroxylated to form protocatechuate. The protocatechuate then undergoes ring cleavage by protocatechuate 3,4-dioxygenase.

Another alternative route, also observed in Alcaligenes sp., involves the conversion of 3-CBA to 3-hydroxybenzoate, which is then hydroxylated to gentisate (2,5-dihydroxybenzoic acid). The aromatic ring of gentisate is subsequently cleaved by gentisate 1,2-dioxygenase.

Anaerobic Degradation Pathway

Under anoxic conditions, particularly in phototrophic bacteria like Rhodopseudomonas palustris, a reductive dehalogenation pathway is employed. This process involves the activation of 3-CBA to 3-chlorobenzoyl-CoA, followed by the reductive removal of the chlorine atom to form benzoyl-CoA. Benzoyl-CoA is then further metabolized.

Key Enzymes in 3-CBA Degradation

The microbial degradation of 3-CBA is orchestrated by a series of specialized enzymes. The initial attack on the aromatic ring is a critical step, often catalyzed by dioxygenases.

| Enzyme | EC Number | Function |

| Benzoate 1,2-dioxygenase | 1.14.12.10 | Catalyzes the dihydroxylation of benzoate and some chlorinated analogs. |

| 3-Chlorobenzoate 1,2-dioxygenase | - | Specifically acts on 3-chlorobenzoate to form chlorocatechol. |

| Catechol 1,2-dioxygenase | 1.13.11.1 | Catalyzes the ortho-cleavage of catechol. |

| Chlorocatechol 1,2-dioxygenase | 1.13.11.- | Catalyzes the ortho-cleavage of chlorocatechols. |

| Protocatechuate 3,4-dioxygenase | 1.13.11.3 | Catalyzes the ortho-cleavage of protocatechuate. |

| Gentisate 1,2-dioxygenase | 1.13.11.4 | Catalyzes the cleavage of gentisate. |

| 3-Oxoadipate:succinyl-CoA transferase | 2.8.3.6 | Involved in the lower part of the 3-oxoadipate pathway. |

Quantitative Degradation Data

The efficiency of 3-CBA degradation varies among different microbial strains and is influenced by environmental conditions.

| Microorganism | Degradation Rate | Conditions | Reference |

| Caballeronia sp. 19CS4-2 | 5 mM 3-CBA in 20-28 h | 30°C, 120 rpm shaking | |

| Paraburkholderia sp. 19CS9-1 | 5 mM 3-CBA in 20-28 h | 30°C, 120 rpm shaking | |

| Aeromonas hydrophila | 65 µM/hr | pH 7, 25°C | |

| Pseudomonas sp. B13 | Vmax: 24 nmol/mg protein/min | - |

Enzyme Kinetic Parameters

| Enzyme | Microorganism | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg protein) | Reference |

| 3-Oxoadipate:succinyl-CoA transferase | Pseudomonas sp. B13 | 3-Oxoadipate | 400 | - | |

| 3-Oxoadipate:succinyl-CoA transferase | Pseudomonas sp. B13 | Succinyl-CoA | 200 | - | |

| Catechol 1,2-dioxygenase | Pseudomonas stutzeri GOM2 | Catechol | 13.2 | 16.13 s⁻¹ (kcat) | |

| 3-Chlorobenzoate 1,2-dioxygenase | Rhodococcus opacus 1CP | 3-Chlorobenzoate | S₀.₅ (Hill constant) | - |

Experimental Protocols

Isolation of 3-CBA Degrading Bacteria

Protocol:

-

Enrichment: Inoculate 1 gram of soil into 100 mL of a basal salt medium (BSM) containing 5 mM 3-CBA as the sole carbon source. Incubate at 30°C with shaking at 120 rpm for one week.

-

Subculture: Transfer an aliquot of the enrichment culture to fresh BSM with 3-CBA and incubate under the same conditions. Repeat this step several times to enrich for 3-CBA degrading microorganisms.

-

Isolation: Perform serial dilutions of the final enrichment culture and plate onto BSM agar plates containing 3-CBA. Incubate until colonies appear.

-

Purification: Streak individual colonies onto fresh BSM agar plates to obtain pure cultures.

-

Identification: Identify the isolated strains through morphological characterization and 16S rRNA gene sequencing.

Dioxygenase Enzyme Assays

Principle: The activity is determined by measuring the decrease in absorbance at 290 nm due to the consumption of protocatechuate.

Reagents:

-

50 mM Tris-acetate buffer, pH 7.5

-

0.4 mM Protocatechuic acid solution in buffer

-

Cell-free extract

Procedure:

-

Equilibrate 3.0 mL of the protocatechuate solution in a cuvette at 37°C for 5 minutes.

-

Add 0.05 mL of the cell-free extract to initiate the reaction.

-

Record the decrease in absorbance at 290 nm for 3-4 minutes.

-

Calculate the rate of substrate consumption using the molar extinction coefficient of protocatechuate.

Principle: The activity is measured by monitoring the formation of maleylpyruvate, which absorbs light at 330 nm.

Reagents:

-

0.1 M Phosphate buffer, pH 7.4

-

0.33 mM Gentisate solution in buffer

-

Cell-free extract

Procedure:

-

In a 3 mL reaction mixture, combine the phosphate buffer and gentisate solution.

-

Initiate the reaction by adding the cell-free extract.

-

Measure the increase in absorbance at 330 nm.

-

Calculate the rate of maleylpyruvate formation using its molar extinction coefficient (10,800 M⁻¹cm⁻¹).

Analytical Methods

Purpose: To quantify the concentration of 3-CBA and its aromatic intermediates.

Sample Preparation:

-

Collect 300 µL of cell culture.

-

Add 100 µL of methanol to stop bacterial growth.

-

Vortex and centrifuge at 9100 x g for 3 minutes at 4°C.

-

Analyze the supernatant.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column

-

Mobile Phase: Acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid).

-

Detection: UV detector at a wavelength appropriate for 3-CBA (e.g., 230 nm or 235 nm).

Purpose: To identify and quantify volatile or derivatized metabolites of 3-CBA degradation.

Sample Preparation (for organic acids):

-

Acidify the sample and extract with an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent to dryness.

-

Derivatize the residue to increase volatility (e.g., using BSTFA for trimethylsilyl derivatives).

GC-MS Conditions (General):

-

Column: A capillary column suitable for organic acid analysis (e.g., TG-5 MS).

-

Carrier Gas: Helium

-

Temperature Program: A programmed temperature ramp to separate the compounds of interest.

-

Mass Spectrometer: Operated in full scan mode to identify unknown metabolites and in selected ion monitoring (SIM) mode for quantification of known compounds.

Conclusion

The microbial degradation of 3-chlorobenzoic acid is a complex process involving a variety of microorganisms and metabolic pathways. The chlorocatechol ortho-cleavage pathway is the most prevalent, but alternative routes through protocatechuate and gentisate highlight the metabolic diversity of soil and aquatic microbial communities. Understanding these pathways and the enzymes involved is fundamental for harnessing the bioremediation potential of these microorganisms. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to further investigate and apply microbial solutions for the detoxification of 3-CBA and other chlorinated aromatic compounds. Future research should focus on the genetic regulation of these degradative pathways and the optimization of bioremediation processes under field conditions.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated 3-chlorobenzoic acid, specifically 3-chlorobenzoic-d4 acid, is a stable isotope-labeled compound that serves as a critical tool in modern research, particularly in the fields of analytical chemistry, drug metabolism, and environmental science. The substitution of four hydrogen atoms with deuterium on the benzene ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification. This technical guide provides an in-depth overview of the primary uses of deuterated 3-chlorobenzoic acid, complete with experimental protocols, quantitative data, and visual workflows to facilitate its application in a research setting.

The core utility of deuterated compounds lies in their ability to mimic the behavior of their non-deuterated counterparts during analytical procedures, thereby correcting for variations in sample preparation and instrument response.[1][2] This principle is fundamental to achieving the high accuracy and precision required in regulated bioanalysis and trace environmental monitoring.[1]

Core Applications

The primary applications of deuterated 3-chlorobenzoic acid in research can be categorized into two main areas:

-

Internal Standard in Quantitative Mass Spectrometry: This is the most prevalent use, particularly in pharmacokinetic and toxicokinetic studies of pharmaceuticals.

-

Tracer in Metabolic and Environmental Fate Studies: The isotopic label allows for the tracking of 3-chlorobenzoic acid in complex biological or environmental systems.

Internal Standard for Bioanalytical Methods

Deuterated 3-chlorobenzoic acid is an invaluable internal standard for the quantification of its non-deuterated analog in biological matrices such as plasma, urine, and tissue samples. A significant application is in the monitoring of the drug bupropion, for which 3-chlorobenzoic acid is a known metabolic byproduct.[3][4] The use of a deuterated internal standard is crucial for mitigating matrix effects and ensuring the reliability of pharmacokinetic data.

The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of a drug metabolite, using a deuterated internal standard like 3-chlorobenzoic acid-d4. The data is representative of the performance characteristics expected in accordance with FDA and EMA guidelines.

Table 1: Calibration Curve Linearity and Range

| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| 3-Chlorobenzoic Acid | Human Plasma | 0.5 - 100 | > 0.99 | 1/x² |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| Analyte | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| 3-Chlorobenzoic Acid | 0.5 (LLOQ) | < 15 | 85 - 115 | < 15 | 85 - 115 |

| 1.5 (Low QC) | < 15 | 85 - 115 | < 15 | 85 - 115 | |

| 50 (Mid QC) | < 15 | 85 - 115 | < 15 | 85 - 115 | |

| 80 (High QC) | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Factor | IS Normalized Matrix Factor |

| 3-Chlorobenzoic Acid | Low | 89 | 0.98 | 1.01 |

| High | 92 | 0.95 | 0.99 |

This protocol is a representative example for the use of 3-chlorobenzoic acid-d4 as an internal standard.

1. Materials and Reagents:

-

3-Chlorobenzoic acid (analyte) reference standard

-

3-Chlorobenzoic acid-d4 (internal standard)

-

Human plasma (blank)

-

Methanol, Acetonitrile (LC-MS grade)

-

Formic acid

-

Trichloroacetic acid

-

Solid Phase Extraction (SPE) cartridges

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Spiking Solution (50 ng/mL): Dilute the internal standard stock solution in 50:50 methanol:water.

3. Sample Preparation (Solid Phase Extraction):

-

To 100 µL of plasma sample, add 10 µL of the internal standard spiking solution.

-

Acidify the sample with trichloroacetic acid.

-

Vortex and centrifuge to precipitate proteins.

-

Load the supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., Waters Symmetry C18).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Gradient elution to separate the analyte from matrix components.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for both 3-chlorobenzoic acid and 3-chlorobenzoic acid-d4.

-

5. Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

Bioanalytical workflow for quantification using a deuterated internal standard.

Tracer in Metabolic and Environmental Fate Studies

Deuterated 3-chlorobenzoic acid can be used as a tracer to study its metabolic fate in organisms and its degradation pathways in the environment. By introducing the labeled compound, researchers can distinguish it from the naturally occurring (unlabeled) compound and track its transformation products. This is particularly useful for understanding the biodegradation of chlorinated aromatic compounds, which are common environmental pollutants.

Studies on the microbial degradation of 3-chlorobenzoic acid have elucidated several pathways. The initial step often involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of chlorocatechols. Subsequent steps involve ring cleavage and further metabolism, ultimately leading to compounds that can enter central metabolic cycles.

Aerobic microbial degradation pathway of 3-chlorobenzoic acid.

Other Potential Research Applications

While the primary uses are well-established, deuterated 3-chlorobenzoic acid has potential applications in other research areas:

-

Drug Development: A patent application suggests its use in preparing isotopically enriched analogs for the treatment and prevention of thrombosis. Deuteration can sometimes alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.

-

Environmental Monitoring: Isotope dilution analysis using deuterated standards is a powerful technique for the accurate quantification of pollutants like chlorobenzoic acids in environmental matrices such as soil and water.

Conclusion

Deuterated 3-chlorobenzoic acid is a versatile and indispensable tool for researchers. Its primary application as an internal standard in mass spectrometry ensures the accuracy and reliability of quantitative bioanalytical methods, which is paramount in drug development and clinical research. Furthermore, its use as a tracer in metabolic and environmental studies provides valuable insights into the fate of chlorinated aromatic compounds. The detailed protocols and data presented in this guide are intended to facilitate the effective implementation of this important research compound in various scientific disciplines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Simultaneous quantitative determination of bupropion and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chlorobenzoic-D4 acid safety data sheet (SDS) information

A Technical Safety Guide to 3-Chlorobenzoic-D4 Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following safety data is primarily based on the Safety Data Sheet (SDS) for the non-deuterated analog, 3-Chlorobenzoic acid (CAS: 535-80-8). While the chemical properties are expected to be very similar, toxicological properties of the isotopically labeled compound (CAS: 2098655-72-0) may vary. This guide is intended for informational purposes and should be supplemented by a substance-specific SDS before handling.

Physical and Chemical Properties

This compound is the deuterated form of 3-Chlorobenzoic acid, a halogenated aromatic carboxylic acid.[1] It is typically a white to off-white crystalline solid or powder.[1][2] While stable under normal ambient conditions, it is sparingly soluble in water but shows better solubility in polar organic solvents.[1]

Table 1: Physical and Chemical Data

| Property | Value | Source |

| Chemical Formula | C₇HD₄ClO₂ | |

| Molecular Weight | 160.59 g/mol | |

| Appearance | White to off-white powder/solid | |

| Melting Point | 153 - 158 °C (307.4 - 316.4 °F) | |

| Boiling Point | 274 - 276 °C (525.2 - 528.8 °F) | |

| Flash Point | 150 °C (302 °F) | |

| Water Solubility | 0.45 g/L | |

| Storage Temperature | Recommended +4°C; Store below +30°C |

Hazard Identification and Classification

This substance is classified as hazardous. The primary hazards are skin, eye, and respiratory tract irritation. It may also form combustible dust concentrations in the air.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

GHS Label Elements:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

Precautionary Statements (Selected):

-

P261: Avoid breathing dust.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

Toxicological data for 3-Chlorobenzoic acid and its deuterated form is limited in the provided safety data sheets.

Table 3: Acute Toxicity Data

| Route | Species | Value | Source |

| LD50 (Oral) | Not available | Not available | |

| LC50 (Inhalation) | Not available | Not available |

Key Toxicological Effects:

-

Skin Contact: Causes skin irritation, characterized by itching and inflammation.

-

Eye Contact: Causes serious eye irritation, with symptoms including redness and watering.

-

Inhalation: May cause respiratory tract irritation. Avoid inhalation of dusts.

-

Ingestion: Considered hazardous if ingested.

-

Chronic Effects: Data on carcinogenicity, mutagenicity, and reproductive toxicity are not available.

Experimental Protocols

The hazard classifications are based on standardized toxicological studies. While the specific reports for this compound are not provided in the SDS, the methodologies follow established guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).

Methodology for Skin Irritation/Corrosion Testing (e.g., OECD Guideline 404):

-

Objective: To determine the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.

-

Procedure: A small amount of the test substance (e.g., 0.5 g) is applied to a shaved patch of skin on a test animal (typically an albino rabbit). The patch is covered with a gauze dressing.

-

Observation: The dressing is removed after a set period (e.g., 4 hours). The skin is evaluated for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Classification: The severity and reversibility of the observed skin reactions are scored. Based on these scores, the substance is classified as irritating (Category 2) or non-irritating.

Methodology for Eye Irritation/Corrosion Testing (e.g., OECD Guideline 405):

-

Objective: To assess the potential of a substance to cause damage to the eye.

-

Procedure: A small, measured amount of the substance is instilled into the conjunctival sac of one eye of a test animal (typically an albino rabbit). The other eye remains untreated as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals after instillation.

-

Classification: The substance is classified based on the severity and persistence of the lesions. "Serious eye irritation" (Category 2A) involves effects that are fully reversible within 21 days.

Mandatory Visualizations

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt to disposal, including emergency actions.

Caption: Workflow for handling and emergency response for this compound.

References

Spectroscopic data for 3-Chlorobenzoic-D4 acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the spectroscopic data for 3-Chlorobenzoic acid, serving as a critical reference for its identification and characterization in research and development settings. Due to the limited availability of public data for 3-Chlorobenzoic-D4 acid, this guide presents the spectroscopic data for its non-deuterated analogue, 3-Chlorobenzoic acid. The document will explicitly detail the anticipated spectral modifications resulting from the deuterium labeling. This guide includes a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for each spectroscopic technique are also provided to ensure reproducibility. A workflow diagram generated using Graphviz illustrates the logical sequence of spectroscopic analysis for compound characterization.

Introduction

3-Chlorobenzoic acid is a chlorinated derivative of benzoic acid with applications in the synthesis of pharmaceuticals, herbicides, and other organic compounds. Its deuterated analogue, this compound, is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry, owing to the distinct mass difference imparted by the deuterium atoms. Understanding the spectroscopic signature of the parent compound is fundamental to interpreting the data for its isotopically labeled counterpart.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 3-Chlorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Expected Data for this compound:

-

¹H NMR: The aromatic proton signals listed in Table 1 would be absent in the ¹H NMR spectrum of this compound. The only observable proton signal would be that of the carboxylic acid proton, which would appear as a singlet.

-

¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring would be very similar to those of the non-deuterated compound. However, the signals for the deuterated carbons would exhibit splitting due to C-D coupling and may have a slightly different chemical shift (isotope effect). The signal for the carbon attached to deuterium will be a triplet in the proton-decoupled 13C NMR spectrum.

Table 1: ¹H NMR Data for 3-Chlorobenzoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| 13.34 | s | 1H, -COOH | DMSO-d₆ |

| 7.93 | t | 1H, Ar-H | DMSO-d₆ |

| 7.71 | d | 1H, Ar-H | DMSO-d₆ |

| 7.56 | t | 1H, Ar-H | DMSO-d₆ |

Data sourced from multiple chemical databases.

Table 2: ¹³C NMR Data for 3-Chlorobenzoic Acid [1][2]

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 166.54 | -COOH | DMSO-d₆ |

| 133.82 | Ar-C | DMSO-d₆ |

| 133.37 | Ar-C | DMSO-d₆ |

| 133.15 | Ar-C | DMSO-d₆ |

| 131.30 | Ar-C | DMSO-d₆ |

| 129.30 | Ar-C | DMSO-d₆ |

| 128.37 | Ar-C | DMSO-d₆ |

Data sourced from multiple chemical databases.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds.

Expected Data for this compound:

-

The C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹) would be replaced by C-D stretching vibrations, which appear at a lower frequency (around 2200-2300 cm⁻¹) due to the heavier mass of deuterium.

-

The other characteristic peaks, such as the C=O and O-H stretches of the carboxylic acid, would remain largely unchanged.

Table 3: Key IR Absorption Bands for 3-Chlorobenzoic Acid

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2500-3300 | O-H stretch (carboxylic acid) |

| 3000-3100 | C-H stretch (aromatic) |

| 1680-1710 | C=O stretch (carboxylic acid) |

| 1400-1600 | C=C stretch (aromatic) |

| 1200-1300 | C-O stretch |

| 700-800 | C-Cl stretch |

Data is a general representation from typical IR spectra of substituted benzoic acids.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Expected Data for this compound:

-

The molecular ion peak (M⁺) would be observed at m/z 160.59, which is 4 mass units higher than that of the non-deuterated compound (156.57 g/mol ) due to the presence of four deuterium atoms.

-

The isotopic pattern for the molecular ion will still show the characteristic M+2 peak due to the presence of the ³⁷Cl isotope.

-

Fragmentation patterns would be similar, but fragments containing the deuterated ring would have a correspondingly higher mass.

Table 4: Mass Spectrometry Data for 3-Chlorobenzoic Acid

| m/z | Relative Intensity | Assignment |

| 156 | High | [M]⁺ (Molecular ion, ³⁵Cl) |

| 158 | ~32% of M⁺ | [M+2]⁺ (Molecular ion, ³⁷Cl) |

| 139 | High | [M-OH]⁺ |

| 111 | Moderate | [M-COOH]⁺ |

Data compiled from public mass spectrometry databases.

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for a solid organic compound like 3-Chlorobenzoic acid.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Introduction (Electron Ionization - EI):

-

Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

For direct insertion, the sample is heated to induce vaporization.

-

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational set of spectroscopic data and methodologies for the analysis of 3-Chlorobenzoic acid. While direct experimental data for the D4-labeled analogue is not widely available, the provided information on the non-deuterated compound, coupled with the outlined expected spectral shifts, offers a robust framework for researchers working with this isotopically labeled standard. The presented protocols and workflow are intended to support the accurate identification and characterization of 3-Chlorobenzoic acid and its deuterated variants in a laboratory setting.

References

An In-depth Technical Guide to the Metabolic Byproducts of 3-Chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzoic acid (3-CBA), a halogenated aromatic compound, is a persistent environmental pollutant originating from industrial processes and the degradation of polychlorinated biphenyls (PCBs). Understanding its metabolic fate is crucial for bioremediation strategies and for assessing its potential impact on biological systems. In the context of drug development, 3-CBA can be a metabolite of certain pharmaceutical compounds, making the characterization of its byproducts essential for toxicology and safety assessments. This technical guide provides a comprehensive overview of the metabolic byproducts of 3-CBA, detailing the metabolic pathways, key enzymes, and experimental protocols for their analysis.

Metabolic Pathways of 3-Chlorobenzoic Acid

The microbial metabolism of 3-chlorobenzoic acid proceeds primarily through three distinct aerobic degradation pathways: the chlorocatechol pathway, the protocatechuate pathway, and the gentisate pathway. These pathways converge to produce intermediates that can enter the central metabolic cycles of the microorganisms.

The Chlorocatechol Pathway

The most common route for 3-CBA degradation involves its initial conversion to a chlorocatechol intermediate. This pathway can proceed via two main branches depending on the initial dioxygenase enzyme activity.

-

Dioxygenation and Subsequent Steps: The process is initiated by a benzoate-1,2-dioxygenase, which hydroxylates the aromatic ring to form either 3-chlorocatechol or 4-chlorocatechol[1]. These chlorocatechols are then subject to ring cleavage by chlorocatechol 1,2-dioxygenase, a key enzyme in this pathway. The ring-cleavage product, a chloro-cis,cis-muconate, is further metabolized to maleylacetate and subsequently funneled into the tricarboxylic acid (TCA) cycle[2][3].

The Protocatechuate Pathway

An alternative route for 3-CBA metabolism involves its conversion to protocatechuate.

-

Hydroxylation and Ring Cleavage: In this pathway, 3-CBA is first hydroxylated to 3-hydroxybenzoate, which is then further hydroxylated to form protocatechuate (3,4-dihydroxybenzoic acid). Protocatechuate undergoes ortho-ring cleavage catalyzed by protocatechuate 3,4-dioxygenase, leading to intermediates that enter the TCA cycle[1].

The Gentisate Pathway

A less common but important pathway for 3-CBA degradation proceeds through a gentisate intermediate.

-

Conversion to Gentisate: This pathway involves the conversion of 3-hydroxybenzoate to gentisate (2,5-dihydroxybenzoic acid). Gentisate is then cleaved by gentisate 1,2-dioxygenase to maleylpyruvate, which is further metabolized to central metabolic intermediates[3].

Key Metabolic Byproducts

The degradation of 3-chlorobenzoic acid results in a series of metabolic byproducts, the identification and quantification of which are critical for understanding the metabolic process.

| Metabolite | Pathway(s) | Method of Detection |

| 3-Chlorocatechol | Chlorocatechol | HPLC, GC-MS |

| 4-Chlorocatechol | Chlorocatechol | HPLC, GC-MS |

| Chloro-cis,cis-muconate | Chlorocatechol | HPLC-MS |

| Maleylacetate | Chlorocatechol | HPLC-MS |

| 3-Hydroxybenzoate | Protocatechuate, Gentisate | HPLC, GC-MS |

| Protocatechuate | Protocatechuate | HPLC |

| Gentisate | Gentisate | HPLC |

Quantitative Analysis of 3-Chlorobenzoic Acid Metabolism

The following tables summarize quantitative data from studies on the microbial degradation of 3-chlorobenzoic acid.

Table 1: Degradation of 3-Chlorobenzoic Acid by Various Bacterial Strains

| Bacterial Strain | Maximum Specific Growth Rate (μmax, h⁻¹) | 3-CBA Degradation Rate (mM/h) |

| Caballeronia 19CS4-2 | Not Reported | 0.25 |

| Paraburkholderia 19CS9-1 | Not Reported | 0.21 |

| Cupriavidus 19C6 | Not Reported | 0.09 |

Table 2: Time-Course of 3-Chlorobenzoic Acid and Chlorocatechol Concentration during Degradation by Rhodococcus erythropolis S-7

| Time (hours) | 3-Chlorobenzoic Acid Concentration (mg/L) | Chlorocatechol Concentration (mg/L) |

| 0 | 100 | 0 |

| 24 | Decreasing | Increasing |

| 32 | Further Decreasing | Peak Concentration |

| 60 | Not Detected | Not Detected |

Table 3: Mass Spectrometric Data for Key Metabolites from 3-CBA Degradation

| Metabolite | Deprotonated Molecular Ion (m/z) |

| Maleylacetate | 157.002 |

| Chloro-cis,cis-muconate | 174.99 |

Experimental Protocols

Detailed methodologies are essential for the accurate study of 3-chlorobenzoic acid metabolism. The following sections provide protocols for key experiments.

Bacterial Culture and Degradation Assay

Objective: To cultivate bacteria capable of degrading 3-CBA and to monitor its degradation over time.

Protocol:

-

Medium Preparation: Prepare a carbon-free basal salt medium (BSM). Supplement the autoclaved medium with a filter-sterilized solution of 3-chlorobenzoic acid to a final concentration of 5 mM.

-

Inoculation and Incubation: Inoculate the medium with a pure culture of the test bacterium. Incubate the cultures at 30°C with shaking (e.g., 150 rpm).

-

Sampling and Analysis: At regular time intervals (e.g., 0, 8, 16, 24, 48 hours), withdraw aliquots of the culture. Centrifuge the samples to pellet the cells. The supernatant is then analyzed for the concentration of 3-CBA and its metabolites using HPLC or GC-MS.

Analysis of 3-CBA and its Metabolites by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify 3-CBA and its aromatic byproducts.

Protocol:

-

Sample Preparation: To 300 µL of culture supernatant, add 100 µL of methanol to precipitate proteins and stop microbial activity. Vortex and centrifuge at 9,100 x g for 3 minutes. Filter the supernatant through a 0.2 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Unifinepak C18, 2.0 mm ID × 150 mmL, 3 µm).